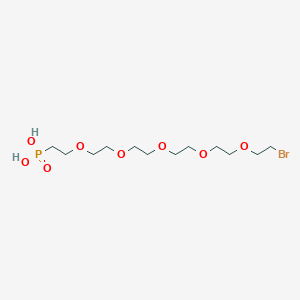

Bromo-PEG5-phosphonic acid

Description

Contextualization of Polyethylene (B3416737) Glycol (PEG) Derivatives in Advanced Chemistry and Materials Science

Polyethylene glycol (PEG) is a polyether compound known for its hydrophilicity, biocompatibility, and solubility in water and various organic solvents. wikipedia.orgbiochempeg.com These properties have made PEG and its derivatives fundamental components in pharmaceutical and materials science. mdpi.com The process of attaching PEG chains to molecules, known as PEGylation, can enhance the solubility and in vivo stability of therapeutic agents. biochempeg.comnih.gov

By modifying the terminal hydroxyl groups of the PEG chain, a vast library of derivatives with different reactive functionalities can be created. biochempeg.comacs.org These derivatives, which can be monofunctional, homobifunctional, or heterobifunctional, act as spacers or crosslinking agents. biochempeg.com This versatility allows for their use in a wide array of applications, from creating hydrogels for tissue engineering and drug delivery to modifying surfaces to prevent biofouling. biochempeg.comsigmaaldrich.combiochempeg.com The ability to create PEG derivatives with specific chain lengths, such as the oligo(ethylene glycol) (OEG) in Bromo-PEG5-phosphonic acid, allows for precise control over the spacing and properties of the final construct. nih.govrsc.org

Significance of Phosphonic Acid Functionality in Organic and Inorganic Interfacial Systems

The phosphonic acid group (-PO(OH)₂) is a highly effective anchor for attaching organic molecules to a variety of inorganic surfaces, particularly metal oxides. specificpolymers.comd-nb.info This functional group can form strong, hydrolytically stable bonds with materials like aluminum, titanium, and zinc oxides through condensation reactions with surface hydroxyl groups. mdpi.comresearchgate.net The bonding can occur in monodentate, bidentate, or even tridentate modes, leading to robust and well-ordered self-assembled monolayers (SAMs). mdpi.comresearchgate.net

The stability of the metal-oxygen-phosphorus bond is often superior to that of other common linking groups, such as carboxylic acids or alkoxysilanes, making phosphonic acids a preferred choice for creating durable hybrid materials and functionalizing surfaces. specificpolymers.com This strong binding affinity is crucial for applications in developing corrosion inhibitors, modifying the surface of nanoparticles and quantum dots, and engineering the interfaces of transparent conductive oxides in organic electronics. d-nb.infomdpi.comd-nb.info Furthermore, the phosphonic acid moiety acts as an excellent chelating agent for metal ions. mdpi.comaxispharm.com

Role of Bromine as a Strategic Leaving Group in Synthetic Methodologies

In organic synthesis, a "leaving group" is an atom or group of atoms that is displaced from a substrate during a substitution or elimination reaction. The quality of the leaving group is critical to the success of the reaction. Bromine is considered a good leaving group because the bromide ion (Br⁻) that is formed is a weak base and is therefore stable on its own. masterorganicchemistry.com

The presence of a bromine atom in a molecule like this compound makes that end of the molecule susceptible to nucleophilic substitution reactions. broadpharm.com This allows for the strategic and controlled introduction of a wide variety of other functional groups or molecules by replacing the bromine atom. masterorganicchemistry.comrsc.org This reactivity is a cornerstone of synthetic chemistry, enabling the construction of complex molecular architectures from simpler, functionalized precursors. nih.govsci-hub.se

Overview of this compound as a Heterobifunctional Molecular Scaffold

This compound is a quintessential example of a heterobifunctional molecular scaffold, a molecule designed with two different reactive ends to link distinct chemical components. broadpharm.com Its structure can be broken down into three key parts:

The Phosphonic Acid Group: This end provides a strong and stable anchor to inorganic surfaces, particularly metal oxides. specificpolymers.comaxispharm.com

The Bromo Group: This end serves as a reactive site, utilizing bromine as an effective leaving group for nucleophilic substitution reactions, allowing for covalent attachment to a second molecule. broadpharm.commasterorganicchemistry.com

The PEG5 Spacer: The five-unit polyethylene glycol chain physically separates the two reactive termini. This spacer is flexible and hydrophilic, which can increase the water solubility of the resulting conjugate and provide spatial separation between the linked components. broadpharm.com

This trifecta of functionalities makes this compound a versatile linker in materials science and bioconjugation chemistry. For instance, it can be used to tether organic molecules to nanoparticles or to link different biological entities. Its utility has been specifically noted in the synthesis of PROTACs, where a linker is required to connect a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. medchemexpress.commedchemexpress.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₂₂BrO₈P | chemicalbook.com |

| Molecular Weight | 397.16 g/mol | chemicalbook.com |

| CAS Number | 1446282-37-6 | broadpharm.comchemicalbook.com |

| Description | A hydrophilic PEG linker containing a bromine group and a phosphonic acid group. | broadpharm.com |

Table 2: Functional Group Summary of this compound

| Functional Component | Role in the Molecule | Key Characteristics |

| Phosphonic Acid Group | Surface Anchor / Metal Chelator | Forms strong, stable bonds with metal oxide surfaces; can chelate metal ions. specificpolymers.commdpi.com |

| Polyethylene Glycol (PEG5) Spacer | Flexible Hydrophilic Linker | Provides spatial separation, flexibility, and increases water solubility. broadpharm.combiochempeg.com |

| Bromo Group | Reactive Site for Conjugation | Acts as a good leaving group in nucleophilic substitution reactions, enabling attachment of other molecules. broadpharm.commasterorganicchemistry.com |

Structure

2D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26BrO8P/c13-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22(14,15)16/h1-12H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIUTFVREYVRJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCP(=O)(O)O)OCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26BrO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Bromo Peg5 Phosphonic Acid

Established Synthetic Pathways for PEGylated Phosphonic Acids

The synthesis of Bromo-PEG5-phosphonic acid typically involves a two-step process: the formation of a phosphonate (B1237965) ester intermediate, followed by hydrolysis to the final phosphonic acid.

Michaelis–Arbuzov Reaction Optimization for ω-Bromoalkylphosphonates

The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds and is widely used for synthesizing phosphonates. mdpi.comwikipedia.orgorganic-chemistry.org The reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, resulting in a dialkyl alkylphosphonate. nih.govchemeurope.com In the context of synthesizing the precursor to this compound, a bromo-PEGylated alcohol is first converted to a bromo-PEGylated halide, which then reacts with a trialkyl phosphite, such as triethyl phosphite.

The reaction mechanism initiates with the SN2 attack of the nucleophilic phosphite on the electrophilic carbon of the bromo-PEG chain, forming a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, the displaced bromide anion attacks one of the alkyl groups of the phosphite ester, leading to the formation of the desired diethyl phosphonate ester of the bromo-PEG chain and an ethyl bromide byproduct. wikipedia.orgchemeurope.com

Key factors for optimizing this reaction include temperature and the nature of the reactants. The reactivity of the organic halide is a significant factor, with reactivity generally decreasing from primary to tertiary halides. chemeurope.com The reaction often requires elevated temperatures, typically between 120°C and 160°C, to proceed efficiently. wikipedia.org However, modifications using Lewis acids as catalysts have been shown to enable the reaction to proceed at room temperature. organic-chemistry.org For substrates like α-bromo ketones, a competing reaction known as the Perkow reaction can occur, though this is less of a concern for the primary bromide in the bromo-PEG chain. chemeurope.com

Table 1: Comparison of Reaction Conditions for Michaelis-Arbuzov Reaction

| Parameter | Classical Conditions | Modified Conditions |

|---|---|---|

| Temperature | 120°C - 160°C wikipedia.org | Room Temperature organic-chemistry.org |

| Catalyst | None | Lewis Acids (e.g., BiCl3) mdpi.com |

| Substrate Scope | Sensitive functional groups may not be tolerated | Broader functional group tolerance nih.gov |

| Byproducts | One equivalent of alkyl halide nih.gov | Can be minimized with specific strategies |

Hydrolysis Strategies for Phosphonate Esters to Yield Phosphonic Acid Derivatives

Once the bromo-PEG5-phosphonate diethyl ester is synthesized, the ester groups must be cleaved to yield the final phosphonic acid. This hydrolysis can be achieved under acidic or basic conditions, or through other dealkylation methods. mdpi.comnih.gov

Acidic hydrolysis is a common method, often employing concentrated hydrochloric acid at reflux. mdpi.comnih.gov The reaction proceeds in a stepwise manner, with the two ester groups being cleaved consecutively. mdpi.com The mechanism involves the protonation of the ester oxygen, followed by nucleophilic attack by water. For certain substrates, such as di-tert-butyl phosphonates, milder acidic conditions using trifluoroacetic acid (TFA) can be effective. nih.gov

An alternative and often milder method for dealkylation is the McKenna reaction, which utilizes bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis. nih.govbeilstein-journals.org This method is particularly useful for substrates with functional groups that are sensitive to harsh acidic conditions. beilstein-journals.org The reaction with TMSBr forms a silylated phosphonate intermediate, which is then readily hydrolyzed to the phosphonic acid. nih.gov Other reagents, such as boron tribromide (BBr₃), can also be used for the dealkylation of dialkyl phosphonates. beilstein-journals.org It is important to note that basic hydrolysis of phosphonate esters typically yields phosphonic acid mono-esters rather than the full phosphonic acid. beilstein-journals.org

Table 2: Overview of Hydrolysis Methods for Phosphonate Esters

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl or HBr | Reflux mdpi.comnih.gov | General and widely applicable nih.gov | Harsh conditions may not be suitable for sensitive molecules beilstein-journals.org |

| McKenna Reaction | 1. Bromotrimethylsilane (TMSBr) 2. Methanol or water | Mild nih.govbeilstein-journals.org | High yields and compatible with many functional groups beilstein-journals.org | Potential for side reactions with certain functional groups nih.gov | | Boron Tribromide | BBr₃ | - | Selective for P-O dealkylation beilstein-journals.org | Requires careful control of stoichiometry beilstein-journals.org | | Catalytic Hydrogenolysis | H₂, Pd/C | - | Mild conditions | Limited to benzyl (B1604629) phosphonates nih.govbeilstein-journals.org |

Targeted Functionalization Strategies via the Bromine Moiety

The terminal bromine atom of this compound serves as a versatile handle for introducing a wide array of functional groups through various chemical transformations. cd-bioparticles.netmedkoo.com

Nucleophilic Substitution Reactions for Diverse Terminal Group Introduction

The bromide group is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions. cd-bioparticles.netmedkoo.comrapp-polymere.com This allows for the straightforward introduction of various terminal functionalities by reacting this compound with different nucleophiles. For example, reaction with sodium azide (B81097) (NaN₃) would yield an azido-terminated PEG5-phosphonic acid, which can then be used in "click" chemistry reactions. Similarly, reaction with primary amines can introduce an amino group, while reaction with thiols can form a thioether linkage. precisepeg.comprecisepeg.com This versatility is a key feature of bromo-PEGylated compounds, enabling their use as crosslinkers and in bioconjugation. precisepeg.com

Thiol-Bromo "Click" Reactions in Polymer Synthesis

The reaction between a thiol and an alkyl bromide, often referred to as a thiol-bromo "click" reaction, is a highly efficient method for forming a stable thioether bond. rsc.orgresearchgate.net In the context of this compound, this reaction can be used to conjugate the molecule to thiol-containing biomolecules, such as proteins or peptides, or to other polymers. precisepeg.comprecisepeg.com This reaction is known for its high efficiency and specificity, proceeding rapidly under mild conditions. researchgate.net The use of thiol-bromo chemistry has been demonstrated in the one-pot synthesis of star-shaped polymers and multi-block copolymers, highlighting its utility in advanced polymer synthesis. rsc.orgresearchgate.net

Modifications of the Phosphonic Acid Terminus

The phosphonic acid group itself can be modified, although this is less common than derivatization at the bromine terminus. The phosphonic acid can be converted into its corresponding phosphonate esters by reaction with alcohols under appropriate conditions. Furthermore, the phosphonic acid group is known for its strong binding affinity to metal oxide surfaces, such as titanium dioxide, aluminum oxide, and iron oxide. specificpolymers.comnanocs.net This property allows for the use of this compound in surface modification applications, for instance, to create self-assembled monolayers (SAMs) on these surfaces. nanocs.net The PEG linker provides hydrophilicity and can prevent non-specific protein adsorption, which is particularly relevant for implantable devices and nanoparticles for biomedical applications. specificpolymers.comnanocs.net

Esterification and De-esterification Techniques

The phosphonic acid moiety of this compound can be readily converted to its corresponding phosphonate esters. Conversely, these esters, which often serve as protected forms or synthetic intermediates, can be hydrolyzed back to the parent acid.

Esterification: The most common route to phosphonate esters, such as the widely used this compound diethyl ester, is through the Michaelis-Arbuzov reaction. researchgate.net This reaction typically involves the treatment of a di- or trialkyl phosphite with an alkyl halide. In the context of synthesizing a bromo-pegylated phosphonate ester, a PEGylated dibromide starting material would be reacted with a trialkyl phosphite, like triethyl phosphite. The reaction is generally performed at elevated temperatures. researchgate.net While specific conditions for the PEG5 variant are proprietary, the general methodology for ω-bromoalkylphosphonates provides a well-established precedent. researchgate.net

De-esterification (Hydrolysis): The conversion of a phosphonate ester back to the phosphonic acid is a crucial step to unmask the functional group responsible for strong surface binding. This hydrolysis can be achieved under various conditions, with the choice of reagent depending on the stability of other functional groups in the molecule.

Acidic Hydrolysis: Treatment with strong mineral acids is a common and effective method for cleaving dialkyl phosphonate esters. Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) at reflux are frequently employed to yield the corresponding phosphonic acid. beilstein-journals.org

Silyl-mediated Hydrolysis: A milder and highly efficient method involves the use of bromotrimethylsilane (TMSBr) in a process known as the McKenna reaction. The dialkyl phosphonate ester is treated with TMSBr, which generates a silylated intermediate. This intermediate is then readily hydrolyzed by the addition of an alcohol, such as methanol, or water to give the final phosphonic acid. beilstein-journals.org This method is often preferred for complex molecules due to its mild conditions, which minimize side reactions.

The table below summarizes common de-esterification techniques applicable to phosphonate esters.

| Reagent | Typical Conditions | Notes | Source |

| Hydrochloric Acid (HCl) | Concentrated (e.g., 35%), Reflux | Robust and widely used method for simple phosphonates. | beilstein-journals.org |

| Hydrobromic Acid (HBr) | Concentrated, Reflux | An alternative to HCl for acid-mediated hydrolysis. | beilstein-journals.org |

| Bromotrimethylsilane (TMSBr) | Followed by Methanol (MeOH) or H₂O | Mild conditions, high yield; suitable for sensitive substrates. | beilstein-journals.org |

| Saponification (e.g., NaOH) | Aqueous or alcoholic solution | Basic hydrolysis; can lead to degradation of other sensitive groups. | beilstein-journals.org |

Salt Formation and Coordination Chemistry

The phosphonic acid group is acidic and can be deprotonated to form phosphonate salts. This chemistry is central to its utility in biological systems and for creating functionalized materials.

Salt Formation: As a di-protic acid, this compound can react with bases to form various salts. Reaction with alkali metal hydroxides (e.g., NaOH, KOH) or carbonates will yield the corresponding water-soluble phosphonate salts. Similarly, organic bases such as amines can be used to form ammonium (B1175870) salts. For instance, a related complex molecule was shown to form a stable salt with fumaric acid, highlighting the general principle of salt formation with organic acids and bases. google.com

Coordination Chemistry: A defining characteristic of phosphonic acids is their exceptional ability to coordinate with metal atoms and metal oxides. precisepeg.comprecisepeg.com The phosphonate group acts as a strong chelating ligand, forming robust bonds, particularly with metal oxides such as iron oxide, titanium dioxide, and zirconia. researchgate.netbeilstein-journals.org This property is exploited for the surface functionalization of nanoparticles, where the phosphonate end of the molecule anchors it securely to the particle surface, while the bromo- and PEG-end extends into the solvent, ready for further modification or to impart specific properties like hydrophilicity. beilstein-journals.org

The strong interaction with calcium ions also makes phosphonate-containing molecules effective for bone targeting. beilstein-journals.org Furthermore, the ability to chelate various metal ions allows for the development of PEG-phosphonate derivatives as contrast agents for medical imaging techniques like MRI or PET. precisepeg.com

Design and Synthesis of Related Bromo-PEG-Phosphonate Derivatives for Specific Research Endeavors

This compound is a member of a broader class of heterobifunctional PEG linkers that are rationally designed and synthesized for specific applications, most notably in the field of Proteolysis Targeting Chimeras (PROTACs). immunomart.cominvivochem.comimmunomart.com PROTACs are molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com These linkers connect a ligand for the target protein to a ligand for the E3 ligase.

The design of these linkers involves modulating several key features to optimize the performance of the resulting PROTAC:

PEG Chain Length: The length of the polyethylene (B3416737) glycol spacer is critical. Derivatives such as Bromo-PEG2-, Bromo-PEG3-, and longer PEG-phosphonates are synthesized to control the distance and spatial orientation between the two ends of the PROTAC. medchemexpress.com This fine-tuning is essential for achieving an effective ternary complex between the target protein, the PROTAC, and the E3 ligase. The synthesis of these variants typically starts with commercially available PEGs of defined lengths, which are then functionalized. beilstein-journals.org

Terminal Functional Groups: While the bromide is a versatile handle for nucleophilic substitution (e.g., reaction with thiols or amines), it can be replaced with other functional groups to enable different conjugation chemistries. amerigoscientific.comprecisepeg.com For example, synthesizing an Azido-PEG-phosphonic acid allows for highly specific "click chemistry" reactions (copper-catalyzed or strain-promoted azide-alkyne cycloaddition) with alkyne-modified molecules. beilstein-journals.orgamerigoscientific.com Other derivatives include those with terminal carboxylic acids or protected amines, which can be used for amide bond formation. beilstein-journals.org

The general synthetic strategy involves a multi-step process starting from a mono-protected or mono-functionalized PEG derivative. beilstein-journals.org This starting material is then elaborated to introduce the desired functionalities at each end, such as the phosphonate group via the methods described previously and the terminal reactive group (e.g., bromide, azide).

The table below showcases a selection of related Bromo-PEG-phosphonate derivatives and other functionalized analogues designed for specific research purposes.

| Compound Name | Functional Group 1 | Functional Group 2 | Primary Application | Source |

| This compound | Bromide | Phosphonic Acid | PROTAC Linker, Surface Modification | invivochem.comimmunomart.com |

| This compound diethyl ester | Bromide | Diethyl Phosphonate | Synthetic Intermediate for PROTACs | medchemexpress.com |

| Azido-PEG5-phosphonic acid | Azide | Phosphonic Acid | Linker for Click Chemistry Conjugation | beilstein-journals.orgamerigoscientific.com |

| Carboxy-PEG4-phosphonic acid | Carboxylic Acid | Phosphonic Acid | Linker for Amide Bond Formation | medchemexpress.com |

| Bromo-PEG3-C2-phosphonic acid | Bromide | Phosphonic Acid | PROTAC Linker (shorter spacer) | medchemexpress.com |

The development of this diverse library of PEG-phosphonate linkers provides researchers with a powerful toolkit to construct complex molecular architectures for targeted therapies and advanced materials. beilstein-journals.org

Fundamental Mechanistic Principles and Molecular Interactions

Reactivity Profile of the Bromine Group in Intermolecular Processes

The bromine atom at one terminus of the Bromo-PEG5-phosphonic acid molecule serves as a reactive site for various intermolecular processes, most notably nucleophilic substitution reactions.

The bromine atom in this compound is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, particularly with primary haloalkanes like the bromo-terminated PEG chain. scribd.comstudymind.co.uk The rate of these reactions is dependent on the concentration of both the this compound and the nucleophile. scribd.com

The general principles of nucleophilic substitution reactions of haloalkanes apply to this compound. scribd.comwindows.net The reactivity of the carbon-halogen bond follows the order C-I > C-Br > C-Cl > C-F, which is inversely related to the bond enthalpy. savemyexams.com This indicates that the carbon-bromine bond in this compound is more reactive than a corresponding carbon-chlorine bond but less reactive than a carbon-iodine bond.

While basicity is a thermodynamic property, nucleophilicity is a kinetic phenomenon; however, for a series of nucleophiles with the same attacking atom, a good correlation generally exists between the two. scribd.com Stronger nucleophiles will react more rapidly with the bromo-terminus of the molecule. The thermodynamics of these displacement reactions are governed by the relative stability of the reactants and products. The formation of a more stable product will drive the reaction forward.

Below is a representative table illustrating the relative reaction rates of a primary bromoalkane, as a model for this compound, with various nucleophiles.

| Nucleophile | Relative Rate Constant (k) |

| HS⁻ | High |

| CN⁻ | Moderate |

| I⁻ | Moderate |

| OH⁻ | Moderate |

| NH₃ | Low |

| H₂O | Very Low |

| This table provides a qualitative comparison of nucleophilic reactivity towards a primary bromoalkane. |

A significant application of the bromine group in this compound is its reaction with thiol-containing biomolecules, such as proteins and peptides that possess cysteine residues. The thiol group (-SH) of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻), which readily attacks the electrophilic carbon atom attached to the bromine. precisepeg.comaxispharm.combroadpharm.com This nucleophilic substitution reaction results in the formation of a stable carbon-sulfur (sulfide) bond, effectively conjugating the this compound molecule to the biomolecule. precisepeg.comprecisepeg.com

This specific and efficient reaction is a cornerstone of bioconjugation chemistry, allowing for the site-specific modification of proteins. rsc.orgacs.org The formation of this stable sulfide (B99878) linkage is crucial for creating well-defined bioconjugates with preserved biological activity. The reaction is generally irreversible under physiological conditions, ensuring the stability of the resulting conjugate. rsc.org

The process can be summarized as follows:

The thiol group of a cysteine residue on a biomolecule acts as a nucleophile.

It attacks the carbon atom bonded to the bromine of this compound.

The bromide ion is displaced as a leaving group.

A stable sulfide bond is formed, linking the PEG-phosphonic acid moiety to the biomolecule.

Coordination Chemistry and Surface Binding Affinity of the Phosphonic Acid Moiety

The phosphonic acid group (-PO₃H₂) at the other end of the molecule provides a strong anchoring point to various materials, particularly metal oxide surfaces, and exhibits chelation properties with metal ions.

Phosphonic acids are known to form strong, hydrolytically stable bonds with a wide range of metal oxide surfaces, including iron oxide, titanium dioxide, and indium tin oxide. specificpolymers.comnih.govresearchgate.netethz.ch The binding mechanism involves the interaction of the oxygen atoms of the phosphonic acid group with the metal atoms on the hydroxylated surface of the oxide. specificpolymers.com

The anchoring can occur through several modes:

Monodentate: One oxygen atom of the phosphonic acid binds to the surface. uhasselt.benih.gov

Bidentate: Two oxygen atoms of the phosphonic acid bind to the surface. nih.govuhasselt.benih.gov

Tridentate: All three oxygen atoms of the phosphonic acid coordinate to the surface. uhasselt.benih.govresearchgate.net

The specific binding mode is influenced by factors such as the nature of the metal oxide substrate, surface crystallography, pH, and reaction conditions. specificpolymers.comuhasselt.be The formation of these covalent P-O-M (Metal) bonds results in the formation of robust and stable self-assembled monolayers (SAMs). specificpolymers.comnih.gov This strong anchoring is advantageous for applications requiring durable surface functionalization. specificpolymers.com

The following table summarizes the proposed binding modes of phosphonic acids on various metal oxide surfaces.

| Metal Oxide Substrate | Predominant Binding Mode(s) |

| Iron Oxide (Fe₂O₃, Fe₃O₄) | Bidentate, Tridentate researchgate.netnih.govresearchgate.net |

| Titanium Dioxide (TiO₂) | Bidentate, Tridentate uhasselt.be |

| Indium Tin Oxide (ITO) | Predominantly Bidentate nih.gov |

| Silicon Oxide (SiO₂) | Tridentate nih.gov |

| Aluminum Oxide (Al₂O₃) | Bidentate, Tridentate |

| Zirconium Oxide (ZrO₂) | Bidentate, Tridentate |

The phosphonic acid moiety is an effective chelating agent for various metal ions, including divalent cations like Ca²⁺ and trivalent lanthanide ions. tandfonline.comwaterlinepublication.org.ukresearchgate.net The oxygen atoms of the phosphonate (B1237965) group can coordinate with metal ions in solution, forming stable complexes. researchgate.netresearchgate.net The stability of these complexes is generally pH-dependent, with stronger binding occurring at pH values where the phosphonic acid is deprotonated. tandfonline.comwaterlinepublication.org.uk

Phosphonates are classified as hard bases and therefore show a preference for hard acid metal ions. researchgate.net The stability of phosphonate complexes with divalent metal ions often follows a trend influenced by the ionic radius and charge density of the metal ion. tandfonline.com For instance, phosphonic acid resins have demonstrated high selectivity for certain heavy metal ions over alkaline earth metals. tandfonline.com

With lanthanides, phosphonic acids can form strong complexes, and the stability constants vary across the lanthanide series. utas.edu.auosti.gov This differential stability can be exploited for the separation of lanthanide ions. utas.edu.auresearchgate.net

The table below provides a general stability trend for metal-phosphonate complexes.

| Metal Ion | Relative Stability of Phosphonate Complex |

| Fe³⁺ | Very High waterlinepublication.org.uk |

| Al³⁺ | High waterlinepublication.org.uk |

| Lanthanides (e.g., Eu³⁺, La³⁺) | High osti.govulisboa.pt |

| Pb²⁺ | Moderate to High tandfonline.com |

| Cu²⁺ | Moderate researchgate.net |

| Zn²⁺ | Moderate researchgate.net |

| Ca²⁺ | Low to Moderate waterlinepublication.org.uk |

| Mg²⁺ | Low waterlinepublication.org.uk |

| This table illustrates the general affinity of phosphonates for different metal ions. |

Biophysical Contributions of the Polyethylene (B3416737) Glycol (PEG) Spacer

The hydrophilic and flexible nature of the PEG5 chain imparts several key characteristics:

Increased Solubility: PEGylation enhances the solubility of hydrophobic molecules in aqueous environments. axispharm.comcreativepegworks.comrsc.orgfrontiersin.org

Reduced Immunogenicity: The hydrated PEG cloud can shield epitopes on a conjugated protein, reducing its recognition by the immune system. mdpi.comcreativepegworks.comfrontiersin.org

Enhanced Hydrodynamic Volume: The presence of the PEG chain significantly increases the effective size of the molecule in solution, which can prolong its circulation time in vivo by reducing renal clearance. nih.govresearchgate.net

Biocompatibility: PEG is generally considered non-toxic and biocompatible. frontiersin.org

The biophysical effects of the PEG spacer are summarized in the table below.

| Biophysical Property | Contribution of the PEG5 Spacer |

| Solubility | Increases solubility in aqueous media axispharm.com |

| Stability | Can enhance the stability of conjugates nih.govcreativepegworks.com |

| Immunogenicity | Tends to reduce the immunogenicity of conjugates creativepegworks.comfrontiersin.org |

| Hydrodynamic Radius | Increases the effective molecular size researchgate.net |

| Non-specific Binding | Reduces non-specific interactions with surfaces axispharm.com |

| Flexibility | Provides a flexible linkage between the terminal groups |

Influence on Hydrophilicity and Aqueous Solubility of Conjugates

This compound is a bifunctional linker molecule designed to impart specific physicochemical properties to the molecules it modifies. A primary characteristic is its ability to significantly enhance the hydrophilicity and aqueous solubility of conjugated compounds. broadpharm.comimyjet.com This property is predominantly attributed to its polyethylene glycol (PEG) component.

The core of the linker consists of a chain of five repeating ethylene (B1197577) glycol units (-O-CH2-CH2-). The oxygen atoms within this chain are capable of forming hydrogen bonds with water molecules. This interaction allows for the formation of a hydration shell around the PEG chain, rendering the molecule as a whole more soluble in aqueous environments. dcchemicals.comcd-bioparticles.net The hydrophilic nature of the PEG spacer is a well-established principle utilized to improve the solubility of hydrophobic drugs and other biomolecules, making them more suitable for use in biological systems. smolecule.com

| Property Summary for this compound | |

| CAS Number | 1446282-37-6 chemicalbook.combldpharm.commedkoo.com |

| Molecular Formula | C12H26BrO8P medkoo.cominvivochem.com |

| Molecular Weight | ~409.21 g/mol medkoo.com |

| Key Functional Groups | Bromo Group, PEG5 Spacer, Phosphonic Acid Group broadpharm.comimyjet.com |

| Primary Role | Hydrophilic Linker broadpharm.commedkoo.comxcessbio.com |

Steric Stabilization and Reduction of Non-Specific Molecular Adsorption

The structure of this compound is instrumental in providing steric stabilization to conjugated entities, which in turn reduces non-specific molecular adsorption. This is a critical function in many biological and analytical applications, such as preventing the fouling of surfaces or reducing the non-specific binding of proteins to a modified molecule.

The flexible and hydrophilic PEG5 chain is the primary mediator of this effect. axispharm.com When this compound is conjugated to a molecule or anchored to a surface via its phosphonic acid group, the PEG chain extends into the surrounding aqueous medium. google.com It creates a dynamic, water-solvated cloud or "brush-like" layer. This layer acts as a physical barrier that sterically hinders the close approach of other macromolecules, such as proteins. axispharm.comprecisepeg.com This prevention of close contact effectively minimizes non-specific adsorption events, which are often driven by hydrophobic or electrostatic interactions.

Research on analogous polymer systems, such as poly(ethylene glycol)-poly(vinylphosphonic acid) block copolymers, has demonstrated their effectiveness in the stabilization of nanoparticles. researchgate.net The PEG block provides a steric barrier, while the phosphonic acid groups serve as strong anchoring points to surfaces like metal oxides. google.comresearchgate.net This principle is directly applicable to this compound, where the phosphonic acid can bind to a surface, and the attached PEG5 chain provides a protective, anti-adhesive layer that ensures colloidal stability and reduces unwanted interactions. researchgate.net

| Functional Component | Role in Stabilization and Adsorption Reduction |

| PEG5 Chain | Forms a hydrated, flexible barrier that provides steric hindrance. axispharm.comprecisepeg.com Reduces non-specific binding of proteins and other macromolecules. axispharm.com |

| Phosphonic Acid Group | Acts as a strong anchor to various surfaces, particularly metal oxides. google.comresearchgate.net Positions the PEG chain to confer its protective properties. |

| Bromo Group | Serves as a reactive site for conjugation to a target molecule, which then benefits from the stabilizing properties of the linker. cd-bioparticles.netaxispharm.com |

Conformational Flexibility and Entropic Considerations in Linker Design

The effectiveness of a linker molecule often depends on its conformational flexibility. This compound, by virtue of its single-bonded PEG backbone, possesses significant rotational freedom around the C-C and C-O bonds. This inherent flexibility is a key design feature for its applications.

This "elongated and flexible nature" allows the linker to act as a versatile spacer, enabling it to bridge two points of interest which may be sterically demanding. precisepeg.com For instance, in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), the linker must connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. invivochem.commedchemexpress.com The conformational flexibility of the PEG chain allows the two ends of the PROTAC to orient themselves optimally to bind their respective protein targets simultaneously, a process that would be hindered by a rigid linker.

From an entropic standpoint, the high conformational flexibility of the PEG chain is favorable. A flexible chain can adopt a vast number of conformations, resulting in high conformational entropy. acs.org When such a chain is in a solvated state, it resists being confined to a single conformation, such as would occur upon non-specific adsorption to a surface. The energetic cost (entropic penalty) of losing this conformational freedom contributes to the reduction of non-specific binding. This entropic consideration, combined with the steric barrier effect, makes PEG-based linkers like this compound highly effective at passivating surfaces and maintaining the stability and function of conjugated biomolecules. axispharm.comresearchgate.net

This compound: A Versatile Linker in Modern Biomedical Research

This compound is a heterobifunctional chemical compound that has garnered significant interest in the fields of biomedical research and drug discovery. Its unique molecular architecture, which features a bromine atom, a polyethylene glycol (PEG) chain of five units, and a phosphonic acid group, makes it a valuable tool in the construction of complex biomolecules. This article explores the applications of this compound, focusing on its role in the engineering of Proteolysis Targeting Chimeras (PROTACs) and in advanced bioconjugation strategies.

Applications in Biomedical Research and Drug Discovery Science

Development of Targeted Molecular Delivery Systems

The unique trifunctional nature of this compound, featuring a reactive bromine atom, a hydrophilic PEG linker, and a phosphonic acid group, suggests its potential utility in sophisticated drug delivery systems. broadpharm.comcymitquimica.com These systems are designed to enhance the therapeutic efficacy of drugs by improving their solubility, extending their presence in the bloodstream, and delivering them to specific sites within the body.

Strategies for Enhancing Water Solubility of Hydrophobic Agents

Theoretically, a hydrophobic drug could be covalently attached to the this compound linker. The resulting conjugate would benefit from the solubilizing effect of the PEG chain, potentially transforming a poorly soluble drug into a more water-soluble entity suitable for administration.

Table 1: Potential Impact of this compound Conjugation on Hydrophobic Drugs

| Property of Hydrophobic Drug | Potential Effect of Conjugation with this compound |

| Low Aqueous Solubility | Increased |

| Poor Bioavailability | Potentially Improved |

| Formulation Challenges | Simplified |

This table is theoretical and based on the known properties of PEG linkers.

Modulation of Biomolecule Circulation Time in Experimental Models

The persistence of a therapeutic agent in the bloodstream is a critical factor influencing its effectiveness. Short circulation times can necessitate frequent administration. The PEG component of this compound can, in theory, extend the systemic circulation time of a conjugated biomolecule. researchgate.net This "stealth" effect of the PEG chain shields the attached molecule from rapid clearance by the immune system and filtration by the kidneys, thereby prolonging its therapeutic window. While no specific studies utilizing this compound for this purpose have been identified, the general principle of PEGylation to extend half-life is a cornerstone of modern pharmaceutical development.

Formulation Approaches for Encapsulation (e.g., Micelles, Liposomes)

Micelles and liposomes are self-assembling nanostructures commonly used to encapsulate drugs, protecting them from degradation and controlling their release. mdpi.com PEGylated lipids are frequently incorporated into these formulations to enhance their stability and circulation time. nih.gov

This compound could potentially be used to functionalize the surface of pre-formed liposomes or micelles. The phosphonic acid group could anchor the molecule to the surface of certain nanoparticle types, while the bromo group would be available for the attachment of targeting ligands. This would result in a drug delivery vehicle with a hydrophilic PEG shield for longevity and a targeting moiety for specificity.

Contributions to Molecular Imaging and Diagnostic Probe Development

The development of advanced imaging agents is crucial for early disease detection and monitoring therapeutic responses. The chemical properties of this compound suggest its potential as a component in the design of sophisticated molecular imaging probes.

Design of Contrast Agents for Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET)

MRI and PET are powerful non-invasive imaging modalities. MRI contrast agents, often based on gadolinium, enhance the visibility of internal body structures. nih.govnih.gov PET imaging relies on the detection of radioactive tracers. mdpi.com

The phosphonic acid group in this compound has a known affinity for metal ions and can be used to chelate paramagnetic ions like gadolinium for MRI contrast agents or radioisotopes for PET probes. medkoo.com The PEG linker would provide biocompatibility and favorable pharmacokinetics to the resulting imaging agent. The bromo- group could serve as a reactive handle for attaching a targeting ligand, directing the contrast agent to a specific biological target.

Table 2: Theoretical Components of an Imaging Probe Utilizing this compound

| Component of Imaging Probe | Function | Role of this compound Moiety |

| Imaging Moiety | Signal Generation (e.g., Gadolinium for MRI, Radioisotope for PET) | Phosphonic acid for chelation |

| Linker | Biocompatibility, Solubility, Pharmacokinetics | PEG chain |

| Targeting Ligand | Specific binding to a biological target | Bromo- group for conjugation |

This table is a conceptual framework for the design of imaging probes.

Ligand-based Strategies for Imaging Specific Tissue or Cellular Targets

Targeted molecular imaging aims to visualize specific biological processes or cell types by using probes that bind to unique molecular signatures. nih.gov The development of such probes often involves the conjugation of a signaling molecule to a targeting ligand via a linker.

This compound is well-suited to act as such a linker. The bromo- functional group can be readily displaced by a nucleophile, allowing for the covalent attachment of a variety of targeting ligands, such as peptides, antibodies, or small molecules, that have a high affinity for a specific cellular receptor or tissue type. nih.gov The phosphonic acid end could be used to attach the imaging component, resulting in a targeted probe with enhanced water solubility and biocompatibility due to the PEG chain.

Medicinal Chemistry Research Considerations in Compound Design

In the realm of medicinal chemistry, the design and synthesis of new molecular entities with desired biological activities and optimized physicochemical properties is a primary goal. This compound serves as a key component in this process, particularly in the construction of complex molecules where precise control over spacing, solubility, and target interaction is paramount.

Rational Drug Design and Analog Synthesis Methodologies

The structure of this compound is a clear example of rational design, where distinct functional moieties are combined to achieve specific functionalities. The terminal bromine atom acts as a reactive handle, serving as a good leaving group for nucleophilic substitution reactions, which allows for the covalent attachment of the molecule to proteins, peptides, or other small-molecule drugs. broadpharm.comamerigoscientific.com The phosphonic acid group provides a stable, negatively charged anchor that can mimic natural phosphate (B84403) groups, chelate metal ions, or bind strongly to metal oxide surfaces for biomaterial applications. axispharm.comfrontiersin.org Bridging these two ends is the PEG5 linker, which imparts hydrophilicity, enhances aqueous solubility, and provides a flexible spacer of a defined length. broadpharm.com

The synthesis of analogs of this compound is a key strategy for optimizing its properties for specific applications. A primary synthetic route for this class of compounds is the Michaelis-Arbuzov reaction. This methodology allows for the generation of a diverse range of analogs by modifying the starting materials. Medicinal chemists can systematically vary several structural features to fine-tune the molecule's performance:

PEG Chain Length: The number of ethylene (B1197577) glycol units can be altered to create shorter (e.g., Bromo-PEG2-phosphonic acid) or longer linkers, thereby modulating the distance between the two ends of the molecule. broadpharm.com

Phosphonate Esters: The phosphonic acid can be esterified (e.g., this compound diethyl ester) to mask the negative charge, which increases solubility in organic solvents for synthesis and can serve as a prodrug strategy to improve cell permeability. researchgate.net

Terminal Reactive Group: While bromine is common, other halogens or reactive groups can be installed to alter the reactivity and coupling chemistry.

The table below summarizes the key components of this compound and their roles in rational drug design.

| Structural Component | Primary Function in Design | Potential Modifications for Analog Synthesis |

| Bromo Group | Reactive site for conjugation (nucleophilic substitution) | Substitution with other halogens (Cl, I) or functional groups (e.g., azide (B81097), alkyne) |

| PEG5 Spacer | Provides hydrophilicity, biocompatibility, and controlled spacing | Varying the number of PEG units (e.g., PEG2, PEG3, PEG4) to optimize length and flexibility |

| Phosphonic Acid | Anionic anchor, phosphate mimic, surface binding moiety | Esterification (e.g., diethyl ester) to create prodrugs or modify solubility |

Structure-Activity Relationship (SAR) Investigations in Modulating Biological Activity

In the context of PROTACs, the length and flexibility of the PEG linker are known to be critical for inducing a productive ternary complex between the target protein and the E3 ligase. An SAR study involving analogs with different PEG chain lengths could reveal the optimal distance required for efficient protein degradation.

Impact of PEG Length: A shorter linker might not allow the two proteins to interact correctly, while an overly long linker could lead to unproductive binding modes or unfavorable entropy. Studies on targeted optical imaging probes have also shown that short PEG-linkers can improve performance. medkoo.com

Role of the Phosphonate Group: The phosphonic acid moiety can influence the solubility and pharmacokinetic profile of the conjugate. As a stable mimic of a phosphate group, it can interact with phosphate-binding pockets in target proteins. frontiersin.org Its strong binding to metal ions also makes it suitable for developing imaging agents for techniques like MRI or PET. axispharm.com

The following table outlines hypothetical SAR considerations for conjugates derived from this compound.

| Structural Modification | Predicted Impact on Biological Activity | Rationale |

| Increasing PEG Chain Length | May increase or decrease efficacy of a PROTAC | Alters the spatial distance and orientation between the target protein and E3 ligase. |

| Decreasing PEG Chain Length | May increase or decrease efficacy of a PROTAC | Alters the spatial distance and orientation between the target protein and E3 ligase. |

| Esterification of Phosphonic Acid | Increased cell permeability; acts as a prodrug | Masks the negative charge at physiological pH, facilitating passage across cell membranes. researchgate.net |

| Replacing Phosphonic Acid | Altered binding affinity and pharmacokinetic properties | Changes the molecule's ability to act as a phosphate mimic or surface-binding agent. frontiersin.org |

In Silico Prediction Models and Strategies for Minimizing Undesirable Biological Interactions (e.g., Phospholipidosis in Drug Discovery Programs)

In modern drug discovery, in silico models are crucial for predicting potential liabilities of drug candidates early in development, thereby reducing late-stage attrition. One such liability is drug-induced phospholipidosis (DIPL), a lysosomal storage disorder characterized by the excessive accumulation of phospholipids (B1166683) within cells. nih.gov DIPL is a common preclinical finding for cationic amphiphilic drugs. nih.gov

While this compound itself is anionic at physiological pH due to the deprotonated phosphonic acid group, its amphiphilic nature (hydrophilic PEG and phosphonate, more hydrophobic bromo-alkyl portion) and its use in constructing more complex molecules warrant an evaluation of its potential to contribute to DIPL. In silico prediction of DIPL is based on identifying key physicochemical properties associated with compounds known to cause this effect.

Mechanism-based in silico models for DIPL often use molecular descriptors related to the forces that cause a drug-phospholipid complex to form, which inhibits phospholipid degradation. nih.gov Key descriptors include:

Hydrophobicity (ClogP): Measures the molecule's lipophilicity.

Ionization State (pKa): Determines the charge of the molecule at physiological pH.

Molecular Shape and Size: Descriptors such as molecular refraction (MR) are used to quantify intermolecular forces. nih.gov

Researchers have developed quantitative structure-activity relationship (QSAR) models that use these descriptors to predict DIPL potential with high accuracy. nih.govnih.gov For a molecule like this compound or its derivatives, these models could be used to screen for DIPL risk. For instance, converting the phosphonic acid to a diethyl ester prodrug would neutralize the charge and increase lipophilicity, potentially altering its predicted DIPL profile. By using these predictive models, medicinal chemists can prioritize the synthesis of analogs with a lower risk of causing undesirable biological interactions, designing safer and more effective therapeutic agents.

| In Silico Descriptor | Relevance to Phospholipidosis Prediction | Application to this compound |

| ClogP | Quantifies hydrophobic interactions between the compound and phospholipids. | The PEG chain lowers ClogP, while the alkyl portions increase it. Esterification would increase ClogP. |

| Most-basic pKa | Predicts the likelihood of the compound being cationic, a key feature of many DIPL-inducing drugs. nih.gov | The phosphonic acid group is acidic; the molecule lacks a basic center, suggesting a lower intrinsic risk based on this parameter. |

| Molecular Refraction (MR) | Relates to the volume and polarizability of the molecule, indicating potential for intermolecular forces. nih.gov | The flexible and polar PEG chain would be a significant contributor to the overall MR value. |

Innovations in Materials Science and Surface Engineering

Surface Functionalization of Inorganic Materials

The ability to covalently modify the surfaces of inorganic materials is crucial for expanding and refining their use in various technological and biomedical applications. nih.gov Bromo-PEG5-phosphonic acid provides a robust platform for such modifications, enabling the creation of well-defined organic layers on metal oxide surfaces.

This compound is particularly effective in forming self-assembled monolayers (SAMs) on various metal oxide surfaces. The phosphonic acid headgroup serves as a strong anchor, forming stable chemical bonds with metal oxides like porous aluminum oxide (PAO) and the native oxide layer on titanium alloys. nih.govmdpi.comresearchgate.net This process involves the immersion of the substrate into a solution containing the molecule, leading to the spontaneous formation of an organized, two-dimensional assembly on the surface. ethz.ch

Phosphonic acids are favored anchoring groups because they can form strong, stable bonds—including monodentate, bidentate, or tridentate linkages—with the hydroxyl groups typically present on metal oxide surfaces. mdpi.com This strong interaction results in densely packed and highly ordered monolayers. researchgate.netrsc.org Research on bromo-terminated phosphonic acids has demonstrated their successful application in the straightforward modification of bare PAO surfaces, creating a stable foundation for further functionalization. nih.govresearchgate.net The stability of phosphonic acid-based monolayers on PAO has been shown to be robust under various physiological pH and temperature conditions. researchgate.net Similarly, the functionalization of titanium alloy surfaces is a key area of research for medical implants, where modifying the surface can enhance performance and integration with biological tissues. ncn.gov.plf1000research.comnih.gov

The formation of a SAM with this compound significantly alters the physicochemical properties of the substrate surface. The PEG component of the molecule plays a critical role in tailoring these properties. PEG is well-known for its ability to create bio-inert surfaces that resist non-specific protein adsorption and cell adhesion, which is a crucial aspect of improving biocompatibility. researchgate.net

The wettability of a surface, a key property influencing biological interactions, can be precisely controlled. nih.gov The hydrophilic nature of the PEG chains generally imparts a more hydrophilic character to the modified surface. For instance, modifying a titanium dioxide (TiO₂) surface with phosphonic acid compounds has been shown to improve its hydrophilicity. nih.gov Surface properties such as adhesion are also fundamentally altered by the presence of the monolayer, which is influenced by both the chemical composition and the topography of the surface. nih.gov By creating a well-defined molecular layer, this compound allows for fine-tuning of these interfacial properties to meet the demands of specific applications, from preventing biofouling on medical devices to promoting specific cell adhesion in tissue engineering. nih.govresearchgate.net

A key advantage of using this compound is that the terminal bromo group serves as a versatile chemical handle for introducing a wide array of secondary reactive groups. This stepwise modification strategy allows for the creation of complex and specifically tailored surfaces. nih.govresearchgate.net The initial stable monolayer formed by the bromo-terminated phosphonic acid acts as a platform for subsequent reactions. nih.gov

Starting from the bromo-terminated surface, a variety of other functional groups can be introduced through nucleophilic substitution or other coupling reactions. Research has demonstrated the successful conversion of the bromo group to azides, alkynes, alkenes, thiols, isothiocyanates, and N-hydroxysuccinimide (NHS) esters. nih.govresearchgate.net This versatility opens up numerous possibilities for bio-functionalization using "click chemistry," a set of highly efficient and specific reactions. nih.govresearchgate.netnih.gov For example, an azide-terminated surface can be readily coupled with alkyne-tagged biomolecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, while a thiol-terminated surface can react with maleimides. nih.govnih.gov This modular approach enables the covalent attachment of diverse molecules, including carbohydrates and proteins, to the material surface. nih.govresearchgate.net

| Initial Functional Group | Converted Functional Group | Potential Subsequent Reaction |

| Bromo (-Br) | Azide (B81097) (-N₃) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Bromo (-Br) | Alkyne (-C≡CH) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Bromo (-Br) | Thiol (-SH) | Thiol-ene, Thiol-maleimide coupling |

| Bromo (-Br) | N-hydroxysuccinimide (NHS) | Amine coupling to form stable amide bonds |

| Bromo (-Br) | Isothiocyanate (-NCS) | Reaction with primary amines |

| Bromo (-Br) | Alkene (-CH=CH₂) | Thiol-ene reaction, Diels-Alder cycloaddition |

This table summarizes the conversion of the initial bromo-terminus to various secondary reactive groups, enabling a wide range of subsequent bioconjugation strategies. nih.govresearchgate.net

Nanomaterial Interface Modification and Stabilization

The principles of surface functionalization with this compound extend to the realm of nanomaterials, where controlling the interface between the nanoparticle and its environment is paramount for functionality and stability.

This compound is an ideal candidate for coating and stabilizing nanoparticles, such as superparamagnetic iron oxide nanoparticles (SPIOs), in aqueous solutions. The phosphonate (B1237965) headgroup strongly binds to the iron oxide surface, while the hydrophilic PEG chains extend into the surrounding medium. nih.govresearchgate.net This PEGylated layer provides steric hindrance, preventing the nanoparticles from aggregating and thereby ensuring excellent colloidal stability. nih.govoceannanotech.com

Studies using similar PEG-phosphonate linkers have shown a significant increase in the colloidal stability of iron oxide nanoparticles in various solutions, including those with high salt concentrations. nih.gov The PEG coating not only stabilizes the nanoparticles but also imparts biocompatibility and reduces non-specific binding of proteins, which is essential for biomedical applications like magnetic resonance imaging (MRI) and drug delivery. oceannanotech.comnih.gov The ability to replace original hydrophobic coatings with a stable, hydrophilic PEG-phosphonate layer enhances dispersibility and performance in biological environments. nih.gov

The modification of nanoparticles with this compound is a powerful method for engineering hybrid nanostructures with tailored functionalities. mdpi.com These core-brush nanoparticles, consisting of an inorganic core (e.g., iron oxide) and a functional polymer brush, can be designed for specific tasks in therapy and diagnostics. mdpi.com

The terminal bromo group on the PEG chain acts as a reactive site for the covalent attachment of various bioactive molecules, such as targeting ligands, drugs, or imaging agents. nih.govmdpi.com This allows for the creation of multifunctional nanoplatforms. For example, by converting the bromo group to an azide or alkyne, targeting moieties like folic acid can be "clicked" onto the nanoparticle surface to direct them to specific cells. mdpi.com This approach combines the physical properties of the nanoparticle core (e.g., magnetism) with the biological activity of the attached molecules, leading to sophisticated hybrid materials for advanced biomedical applications. mdpi.com

Impact on Interfacial Contact and Ionic Conductivity in Energy Storage Materials (e.g., LLZO surfaces)

The surface modification of LLZO particles with organic molecules is a key strategy to address this interfacial issue. Phosphonic acids are particularly effective for this purpose due to their exceptional binding properties to metal oxide surfaces. mdpi.com The use of PEGylated phosphonic acids, such as a molecule conceptually similar to this compound, offers a dual advantage. The phosphonic acid group anchors strongly to the LLZO surface, potentially forming monodentate, bidentate, or tridentate coordination bonds. mdpi.com The flexible PEG chain extends away from the surface, creating a soft, ion-conductive interface that improves wetting and physical contact with the polymer matrix or electrode.

Research has shown that modifying LLZO surfaces with phosphonic acid-terminated PEG can lead to better quality composite electrolyte membranes. mdpi.com This surface functionalization results in a more homogeneous distribution of LLZO particles within a polymer matrix, preventing the particle segregation that can hinder ion pathways. mdpi.com Consequently, this improved interfacial contact contributes to enhanced ionic conductivity. For instance, studies on modified-LLZO membranes have recorded notable increases in ionic conductivity across various temperatures compared to their unmodified counterparts. mdpi.com One study demonstrated that modifying the LLZO-polymer interphase can reduce its resistance by half, directly boosting ion transport. oaepublish.com

| Material | Temperature (°C) | Ionic Conductivity (S cm⁻¹) | Reference |

|---|---|---|---|

| Unmodified-LLZO Membrane | 25 | 8.6 × 10⁻⁷ | mdpi.com |

| Modified-LLZO Membrane | 25 | 1.3 × 10⁻⁶ | mdpi.com |

| Unmodified-LLZO Membrane | 70 | 7.8 × 10⁻⁵ | mdpi.com |

| Modified-LLZO Membrane | 70 | 1.1 × 10⁻⁴ | mdpi.com |

Polymer Chemistry and Polymer-Hybrid Composites

The unique combination of a reactive halogen, a hydrophilic spacer, and a strong binding group makes this compound and similar structures highly valuable in advanced polymer synthesis. These molecules can be used to create functional copolymers with tailored architectures, introduce specific surface properties, and develop next-generation materials like fully degradable polymers.

Synthesis of Phosphonic Acid PEGylated Copolymers

Phosphonic acid-functionalized polymers are of great interest for biomedical applications and materials science due to their ability to interact with mineralized tissues and metal surfaces. mdpi.com The incorporation of PEG chains further enhances their utility by improving water solubility and biocompatibility. Several controlled radical polymerization techniques are employed to synthesize such copolymers with well-defined structures.

One prominent method is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. acs.orgresearchgate.net This technique allows for the synthesis of block copolymers with low dispersity. For example, a phosphonate-containing monomer can be polymerized first to create a macro-chain transfer agent (macro-CTA). acs.org This macro-CTA is then used to initiate the polymerization of a second monomer, resulting in a well-defined diblock copolymer. Subsequent hydrolysis of the phosphonate ester groups yields the final phosphonic acid-functionalized copolymer. acs.orgresearchgate.net

Ring-Opening Polymerization (ROP) is another powerful technique, particularly for creating polymers with biodegradable backbones like polyesters. uc.edu While not a direct route for vinyl copolymers, ROP can be combined with other methods. For instance, a bromo-functionalized initiator could be used to start the ROP of a cyclic ester like ε-caprolactone, creating a polymer chain with a reactive bromine at one end, ready for further modification with a PEG-phosphonic acid moiety.

| Polymerization Method | Description | Key Feature | Reference |

|---|---|---|---|

| RAFT Polymerization | Synthesis of a phosphonate-functionalized macro-CTA, followed by chain extension with a second monomer. | Produces well-defined block copolymers with narrow molecular weight distributions. | acs.org |

| Free-Radical Copolymerization | Direct copolymerization of acrylic acid and vinyl phosphonic acid. | A simpler method, though control over the polymer architecture may be limited. | mdpi.com |

| Ring-Opening Polymerization (ROP) | Polymerization of cyclic monomers like lactones to form polyester (B1180765) backbones. | Creates polymers with degradable backbones, which can be functionalized post-polymerization. | uc.edu |

Post-Polymerization Modification Techniques for Tailored Polymer Architectures

Post-polymerization modification (PPM) is a powerful strategy for creating complex, functional polymers that may be inaccessible through direct polymerization of functional monomers. mdpi.com This approach involves synthesizing a precursor polymer with reactive handles, which are later converted to the desired functional groups. The bromo group in this compound is an excellent example of such a reactive handle.

A highly efficient PPM method is the thio-bromo "click" reaction. rsc.orgresearchgate.net This reaction involves the rapid and specific coupling of a thiol with an alkyl bromide. For example, a polymer backbone containing pendant α-bromo-ester groups can be synthesized via methods like Ring-Opening Metathesis Polymerization (ROMP) or ROP. mdpi.comrsc.org These bromo-functionalized precursor polymers can then be reacted with a thiol-containing molecule, such as a thiolated version of PEG5-phosphonic acid, to graft the desired side chains onto the polymer backbone. mdpi.comresearchgate.net

This modular approach allows for the synthesis of polymers with sophisticated and controlled topological structures, such as block copolymers, graft copolymers, and bottlebrush polymers. rsc.orgrsc.org By first creating a precursor polymer with a specific architecture (e.g., linear, block) and then applying the thio-bromo click reaction, chemists can precisely install functional groups, like PEG-phosphonic acid, at desired locations along the polymer chain. rsc.orgresearchgate.net

Development of Fully Degradable Cationic Polymers with Controlled Topologies

There is immense research interest in developing cationic polymers that are also fully degradable, particularly for biomedical applications like drug and gene delivery. rsc.orgnih.gov The degradable nature minimizes long-term toxicity, while the cationic charges facilitate interaction with negatively charged biological molecules like nucleic acids.

A successful strategy for creating such polymers involves combining a biodegradable polymer backbone with a PPM technique. Poly(ε-caprolactone) (PCL) is a widely used biodegradable polyester synthesized via ROP. nih.gov By copolymerizing ε-caprolactone with a functionalized monomer like α-bromo-ε-caprolactone, a degradable PCL-based precursor polymer with reactive bromine handles is created. rsc.orgresearchgate.net

The thio-bromo "click" reaction is then used to introduce cationic charges. The PCL-based precursor is reacted with a thiol-bearing a tertiary amino group. rsc.orgresearchgate.net This reaction converts the bromo groups into cationic side chains, yielding a fully degradable cationic polymer. rsc.org Crucially, the topology of the final cationic polymer is dictated by the architecture of the initial precursor. By synthesizing linear, block, or bottlebrush PCL precursors, it is possible to generate cationic polymers with precisely controlled linear, block, or bottlebrush topologies, respectively. rsc.orgresearchgate.net This control over both degradability and architecture is vital for tuning the material's properties for specific therapeutic applications. rsc.org

| Precursor Polymer Architecture | Description of Synthesis | Resulting Cationic Polymer Topology | Reference |

|---|---|---|---|

| Linear Homopolymer | ROP of α-bromo-ε-caprolactone (P(CL-Br)). | Linear | rsc.org |

| Block Copolymer | ROP to form PCL-b-P(CL-Br). | Block | rsc.org |

| Bottlebrush Polymer | Combination of ROP and click reactions to form PCL-g-(PCL-b-P(CL-Br)). | Bottlebrush | rsc.orgresearchgate.net |

Future Research Directions and Emerging Paradigms

Exploration of Novel Reaction Pathways and Catalytic Applications

The inherent reactivity of the bromine atom in Bromo-PEG5-phosphonic acid serves as a gateway for a multitude of chemical transformations. broadpharm.com The bromide is an excellent leaving group, making it suitable for nucleophilic substitution reactions. axispharm.combroadpharm.com This opens up avenues for conjugation with a wide array of molecules. Future research will likely focus on expanding the repertoire of reactions beyond simple substitutions.

The development of novel catalytic systems could enable more complex and previously inaccessible modifications of the bromo-PEG-phosphonate scaffold. For instance, palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, could be adapted to link aryl or vinyl groups to the PEG chain, thereby introducing new functionalities. academie-sciences.fr The phosphonic acid group itself can act as a binding site for certain metal catalysts, potentially leading to self-assembled catalytic systems with unique reactivity and selectivity. specificpolymers.com The high surface area of nanomaterials functionalized with these linkers could provide a large number of active sites for chemical reactions, enhancing catalytic efficiency. academie-sciences.fr

| Reactivity Aspect | Potential Research Direction | Desired Outcome |

| Bromo Group | Development of novel palladium-catalyzed cross-coupling reactions. | Introduction of diverse functionalities (e.g., aryl, vinyl groups). |

| Phosphonic Acid Group | Use as a binding site for metal catalysts. | Creation of self-assembled catalytic systems with enhanced performance. |

| Overall Structure | Application in creating functionalized nanomaterials. | High-surface-area catalysts with increased active sites. |

Advanced Computational Modeling and Simulation of Molecular Interactions

Computational modeling and simulation are becoming indispensable tools for understanding and predicting the behavior of molecules at the atomic level. google.com For this compound, molecular dynamics (MD) simulations can provide invaluable insights into its conformational dynamics, solvation, and interactions with various surfaces and biomolecules. researchgate.net

Future computational studies could focus on:

Surface Binding Energetics: Quantifying the binding affinity and modes of the phosphonic acid group on different metal oxide surfaces like titanium dioxide (TiO2) and iron oxides. researchgate.netresearchgate.netotago.ac.nz This would aid in the rational design of coatings for nanoparticles and implants.

Reaction Pathway Analysis: Using quantum mechanics/molecular mechanics (QM/MM) methods to model the transition states and energy barriers of reactions involving the bromo group, guiding the optimization of synthetic protocols. Density functional theory (DFT) calculations can also be employed to study reaction pathways. rsc.org

These computational approaches will accelerate the design of new materials and experiments by providing a priori predictions of molecular behavior. google.com

Integration with Emerging Bio-orthogonal Click Chemistry Methodologies

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and biocompatible. nih.gov While the bromo group is not a traditional "click" handle, it can be readily converted to functionalities that are. For example, substitution of the bromide with an azide (B81097) would transform this compound into an "Azido-PEG5-phosphonic acid" linker. precisepeg.com This azide-functionalized molecule can then participate in highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. broadpharm.comnih.govbiochempeg.com

Future research will likely explore the synthesis of this compound derivatives suitable for a wider range of bio-orthogonal reactions. This could involve incorporating functionalities like alkynes, cyclooctynes (e.g., DBCO), or tetrazines. axispharm.comnih.govconfluore.com Such linkers would enable the precise and stable attachment of biomolecules, imaging agents, and therapeutic payloads to surfaces and nanoparticles under physiological conditions. biochempeg.com The development of these tools will be crucial for applications in targeted drug delivery, biosensing, and in vivo imaging. nih.govnih.gov

| Click Chemistry Functionality | Potential Application | Key Advantage |

| Azide | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition. | High efficiency and specificity in bioconjugation. broadpharm.comnih.gov |

| Alkyne/Cyclooctyne | Reaction with azide-modified biomolecules. | Catalyst-free options for live-cell labeling. biochempeg.com |

| Tetrazine | Inverse-electron-demand Diels-Alder reaction with trans-cyclooctenes. | Extremely fast reaction kinetics for in vivo applications. nih.gov |

Development of Multi-Functionalized Platforms for Synergistic Applications

The modular nature of this compound allows for the creation of multi-functional platforms where each component serves a distinct purpose. By attaching different functional moieties to the PEG linker, researchers can design materials with synergistic properties. For example, a single platform could incorporate:

A phosphonic acid group for anchoring to a metal oxide nanoparticle. researchgate.net

A Bromo-PEG linker for hydrophilicity and as a reactive handle. axispharm.com

A targeting ligand (e.g., a peptide or antibody fragment) for specific cell recognition. mdpi.com

A therapeutic agent for drug delivery.

An imaging agent (e.g., a fluorescent dye) for tracking and diagnostics.

The synthesis of such complex constructs will require sophisticated, multi-step synthetic strategies. mdpi.com Future work will focus on developing versatile and efficient methods for creating these multi-functionalized platforms and evaluating their efficacy in complex biological systems. The use of trifunctional PEG linkers, which have two different functional groups at one end and a third at the other, could serve as a model for creating these advanced platforms. cd-bioparticles.net

Scalable Synthesis and Process Intensification in Academic Research Laboratories

For this compound and its derivatives to be widely adopted, efficient and scalable synthetic routes are essential. Current laboratory-scale syntheses may not be suitable for producing the larger quantities needed for extensive in vitro and in vivo studies. Future research in academic settings will likely focus on developing more robust and scalable synthetic methods. nih.govescholarship.org

This includes:

Optimizing Reaction Conditions: Exploring alternative solvents, catalysts, and purification methods to improve yields and reduce reaction times. rsc.org

Process Intensification: Utilizing technologies like microreactors or flow chemistry to enhance reaction efficiency, safety, and scalability. mdpi.comroyalsocietypublishing.org These technologies offer precise control over reaction parameters, leading to more consistent product quality. mdpi.com

Developing Greener Synthetic Pathways: Employing principles of green chemistry to minimize waste and use less hazardous reagents. royalsocietypublishing.org

The development of scalable and cost-effective synthetic protocols will be crucial for translating the potential of this compound from a laboratory curiosity to a widely used chemical tool. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Bromo-PEG5-phosphonic acid, and how can they be methodologically addressed?

- Answer : The synthesis involves coupling bromo-terminated PEG chains with phosphonic acid groups. Challenges include controlling PEG chain length uniformity and avoiding oxidation of the phosphonic acid moiety. To address this:

- Use anhydrous conditions and inert atmospheres (e.g., nitrogen) during coupling reactions.

- Purify intermediates via size-exclusion chromatography (SEC) or dialysis to isolate PEG5 chains .

- Validate purity and structure using (to confirm PEG integrity) and (to verify phosphonic acid attachment) .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?

- Answer : Essential techniques include:

- NMR spectroscopy : for PEG backbone integrity; for phosphonic acid functionality.

- Mass spectrometry (MS) : Confirm molecular weight and detect impurities (e.g., MALDI-TOF for PEG oligomer distribution).

- HPLC : Assess purity under reverse-phase conditions with UV detection at 210 nm (PEG absorption) .

Q. How does this compound function in PROTAC design, and what experimental steps validate its efficacy?

- Answer : As a heterobifunctional linker, it connects E3 ligase ligands to target protein binders. Validation involves:

- Binding assays : Surface plasmon resonance (SPR) or ITC to confirm ternary complex formation.

- Degradation assays : Western blotting to measure target protein levels post-PROTAC treatment.

- Cellular permeability : Flow cytometry with fluorescently tagged PROTACs .

Advanced Research Questions

Q. How do variations in PEG chain length (e.g., PEG5 vs. PEG3) impact the efficiency of this compound in PROTAC-mediated protein degradation?

- Answer : Conduct comparative studies:

- Synthesize PROTACs with varying PEG lengths (PEG3, PEG5, PEG7).

- Measure degradation efficiency (DC) and kinetics (time-course assays).

- Use molecular dynamics simulations to model linker flexibility and ternary complex stability .

Q. How should researchers address contradictory data regarding the stability of this compound under different pH conditions?

- Answer : Design controlled experiments:

- Incubate the compound in buffers across a pH range (e.g., 4–9).